molecular formula C16H13ClF2N4OS B2978894 5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline CAS No. 690246-57-2

5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline

Cat. No. B2978894
CAS RN: 690246-57-2
M. Wt: 382.81
InChI Key: LXCKNKYTTLVRJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CMQ involves several steps. Researchers typically start with commercially available starting materials, such as quinoline derivatives and triazoles. The key steps include halogenation, nucleophilic substitution, and cyclization. Detailed synthetic routes can be found in the literature .


Molecular Structure Analysis

The molecular structure of CMQ is crucial for understanding its properties. The quinoline ring provides aromaticity, while the triazole moiety enhances rigidity and ion-binding capabilities. The chlorine atom at position 5 and the methoxy group at position 8 influence its reactivity and solubility. Computational methods, such as density functional theory (DFT), can elucidate the electronic structure and energetics of CMQ .


Chemical Reactions Analysis

  • Alkylation : The bromomethyl group allows CMQ to undergo alkylation reactions. For instance, it can react with benzylic halides to attach fluorionophoric substituents, leading to interesting ion complexation properties .


Physical And Chemical Properties Analysis

  • Spectral Data : Techniques like X-ray photoelectron spectroscopy (XPS) provide insights into its surface composition and electronic states .

properties

IUPAC Name

5-chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF2N4OS/c1-2-8-23-13(21-22-16(23)25-15(18)19)9-24-12-6-5-11(17)10-4-3-7-20-14(10)12/h2-7,15H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCKNKYTTLVRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SC(F)F)COC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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